5-methyl-N-[3-(trifluoromethyl)phenyl]-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl and trimethoxyphenyl groups play a crucial role in binding to these targets, influencing various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of trifluoromethyl and trimethoxyphenyl groups. Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in hydrogen bond catalysis.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
3-(3,5-bis(trifluoromethyl)phenyl)-4H-1,2,4-triazole: Another compound with trifluoromethyl groups, used in various chemical applications.
These comparisons highlight the unique structural and functional properties of 5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H22F3N5O4 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
5-methyl-N-[3-(trifluoromethyl)phenyl]-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H22F3N5O4/c1-12-19(21(32)30-14-7-5-6-13(8-14)23(24,25)26)20(31-22(29-12)27-11-28-31)15-9-17(34-3)18(35-4)10-16(15)33-2/h5-11,20H,1-4H3,(H,30,32)(H,27,28,29) |
InChI Key |
MJJISHNNPHKMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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